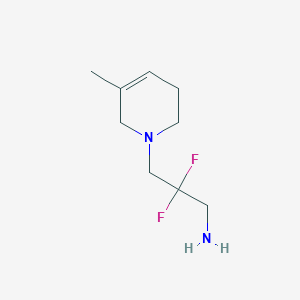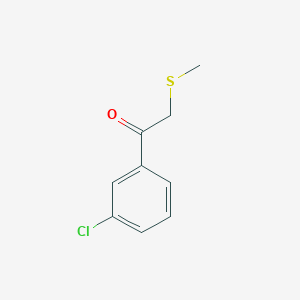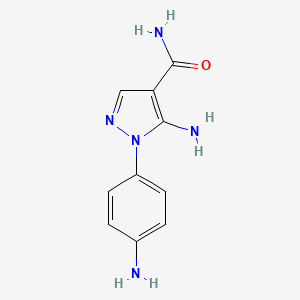
2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring, which is known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide typically involves the reaction of 4-aminobenzohydrazide with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity starting materials to minimize impurities in the final product .
化学反応の分析
Types of Reactions
2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer activities.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
作用機序
The mechanism of action of 2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer applications, it may induce apoptosis in cancer cells by interacting with specific signaling pathways .
類似化合物との比較
Similar Compounds
2-(4-aminophenyl)benzothiazole: Known for its potent antimicrobial activity.
2-(4-aminophenyl)benzimidazole: Studied for its anticancer properties.
Uniqueness
2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its pyrazole ring and the presence of both amino and imino groups make it a versatile compound for various applications .
特性
分子式 |
C10H11N5O |
|---|---|
分子量 |
217.23 g/mol |
IUPAC名 |
5-amino-1-(4-aminophenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H11N5O/c11-6-1-3-7(4-2-6)15-9(12)8(5-14-15)10(13)16/h1-5H,11-12H2,(H2,13,16) |
InChIキー |
DYIIAQJYRDIZBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)N2C(=C(C=N2)C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B13180929.png)
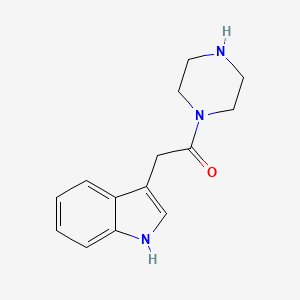
![2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B13180947.png)
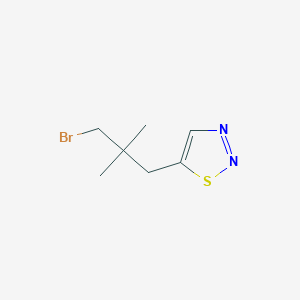
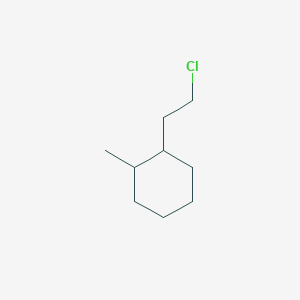
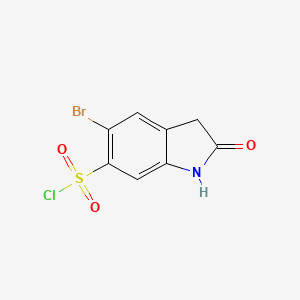
![N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide](/img/structure/B13180981.png)
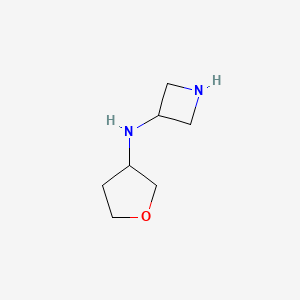
![(1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine](/img/structure/B13180991.png)
![1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide](/img/structure/B13180995.png)

![tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13181004.png)
